molecular formula C13H15FN4O2 B8205460 (3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate

(3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate

Cat. No.: B8205460
M. Wt: 278.28 g/mol
InChI Key: ILPIDSLFVPNOPM-RYUDHWBXSA-N
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Description

Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an azido group at the 4-position and a fluorine atom at the 3-position of the piperidine ring, along with a benzyl ester group at the carboxylate position. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 3-position of the piperidine ring using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Azidation: The azido group can be introduced at the 4-position through a nucleophilic substitution reaction using sodium azide (NaN3) as the azide source.

    Esterification: The carboxylate group can be esterified with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: H2/Pd-C, LiAlH4

    Substitution: Nucleophiles (amines, thiols, alkoxides)

    Cycloaddition: Alkynes, copper(I) catalysts

Major Products

    Reduction: Benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

    Substitution: Various substituted piperidine derivatives

    Cycloaddition: Triazole derivatives

Scientific Research Applications

Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system or possessing antimicrobial properties.

    Chemical Biology: The azido group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorinated polymers or azido-functionalized surfaces.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Mechanism of Action

The mechanism of action of (3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in chemical biology studies. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate: This compound is similar but has an amino group instead of an azido group, which can affect its reactivity and biological activity.

    Benzyl (3S,4S)-4-azido-3-chloropiperidine-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which can influence its chemical properties and reactivity.

    Benzyl (3S,4S)-4-azido-3-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a fluorine atom, which can affect its solubility and hydrogen bonding interactions.

Properties

IUPAC Name

benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPIDSLFVPNOPM-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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